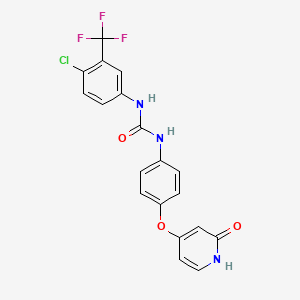

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea

Descripción

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea is a urea-based small molecule characterized by two distinct aryl groups. The first substituent, 4-chloro-3-(trifluoromethyl)phenyl, combines halogen and trifluoromethyl moieties, which are known to enhance metabolic stability and binding affinity in drug design. Urea derivatives are widely explored for therapeutic applications, particularly in oncology, due to their ability to modulate enzymatic targets such as tyrosine kinases .

Propiedades

Número CAS |

228400-57-5 |

|---|---|

Fórmula molecular |

C19H13ClF3N3O3 |

Peso molecular |

423.8 g/mol |

Nombre IUPAC |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1H-pyridin-4-yl)oxy]phenyl]urea |

InChI |

InChI=1S/C19H13ClF3N3O3/c20-16-6-3-12(9-15(16)19(21,22)23)26-18(28)25-11-1-4-13(5-2-11)29-14-7-8-24-17(27)10-14/h1-10H,(H,24,27)(H2,25,26,28) |

Clave InChI |

GWHHXBWSMOORQA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=O)NC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Step 1: Preparation of Key Intermediates

Synthesis of 4-Chloro-3-(trifluoromethyl)aniline :

- This intermediate is typically synthesized via nitration and reduction reactions starting from chlorotrifluoromethane derivatives.

- Reaction conditions often involve controlled temperatures and catalysts to ensure high selectivity.

Synthesis of 4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)aniline :

- This intermediate is prepared from pyridinone derivatives using etherification reactions with phenolic compounds under acidic or basic conditions.

Step 2: Urea Formation

The urea backbone is created by reacting the intermediates with reagents such as:

- Phosgene or triphosgene : These reagents facilitate the formation of isocyanates, which then react with amines.

- Isocyanates : Direct reaction with aniline derivatives under controlled temperatures yields the urea structure.

Reaction conditions typically involve:

- Solvents like dichloromethane or acetonitrile for better solubility.

- Catalysts such as triethylamine to enhance reaction efficiency.

- Temperature control (usually between 0°C to 50°C) to prevent side reactions.

Industrial Production Methods

In industrial settings, optimized techniques are employed to ensure high yield and purity. These include:

Continuous Flow Reactors

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent flow rates. This method is particularly useful for scaling up production while maintaining product quality.

Purification Techniques

Post-reaction purification involves:

- Crystallization to isolate the compound.

- Chromatography (e.g., HPLC) for removing impurities.

- Drying under vacuum conditions to achieve stable solid forms.

Chemical Reactions Analysis

The compound's synthesis relies on specific chemical transformations:

| Reaction Type | Reagents Used | Conditions | Outcome |

|---|---|---|---|

| Urea Formation | Phosgene, triphosgene | Solvent: Dichloromethane; Temp: 0–50°C | Formation of urea backbone |

| Etherification | Pyridinone derivatives + phenols | Acidic/basic medium; Temp: ~80°C | Formation of pyridinone ether |

| Reduction/Nitration | Chlorotrifluoromethane derivatives | Catalysts (e.g., Pd/C); Temp: ~100°C | Formation of aniline intermediates |

Example Synthesis Protocol

Below is a typical protocol for synthesizing the compound:

Materials Required

- 4-Chloro-3-(trifluoromethyl)aniline

- 4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)aniline

- Phosgene or triphosgene

- Solvent: Dichloromethane

- Catalyst: Triethylamine

Procedure

- Dissolve 4-chloro-3-(trifluoromethyl)aniline in dichloromethane under stirring.

- Add phosgene dropwise while maintaining a temperature below 10°C.

- Introduce triethylamine to neutralize excess acid byproducts.

- Add 4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)aniline to the reaction mixture.

- Stir at room temperature for several hours until completion (monitored via TLC or HPLC).

- Purify the product using recrystallization or chromatography.

Research Findings and Observations

Yield Optimization

Studies indicate that using triphosgene instead of phosgene improves yield by reducing side reactions and simplifying handling procedures.

Reaction Efficiency

Continuous flow reactors have been shown to enhance reaction efficiency by providing uniform mixing and temperature control during large-scale production.

Intermediate Stability

The stability of intermediates like pyridinone ethers is critical for achieving high-purity final products. Proper storage conditions (low moisture and light exposure) are recommended.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents | Solvent | Temp (°C) | Catalyst/Condition |

|---|---|---|---|---|

| Intermediate Synthesis | Chlorotrifluoromethane + Acetic Anhydride | Acetonitrile | ~100 | Pd/C catalyst |

| Etherification | Pyridinone + Phenols | Acidic medium | ~80 | Acid/Base catalyst |

| Urea Formation | Phosgene/Triphosgene + Anilines | Dichloromethane | 0–50 | Triethylamine |

Análisis De Reacciones Químicas

Urea Bond Formation

The urea linkage is synthesized via a nucleophilic addition-elimination reaction between an aryl isocyanate and an aryl amine. For this compound:

-

Reactants :

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)aniline

-

-

Mechanism :

The amine attacks the electrophilic carbon of the isocyanate, forming a urea bond. Electron-withdrawing groups (Cl, CF₃) on the phenyl ring enhance the reactivity of the isocyanate . -

Reaction Conditions :

Typically conducted in anhydrous solvents (e.g., THF, DCM) at 0–25°C to prevent side reactions like biuret formation .

Functional Group Stability

-

Urea Bond Hydrolysis :

Stable under neutral conditions but hydrolyzes in strongly acidic (HCl, H₂SO₄) or basic (NaOH) media to yield 4-chloro-3-(trifluoromethyl)aniline and 4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)aniline . -

Trifluoromethyl Group :

Resistant to nucleophilic substitution due to the strong C–F bonds, though electrophilic aromatic substitution may occur under extreme conditions .

Metabolic Pathways

Based on structurally related compounds (e.g., imidazo[4,5-b]pyridinone derivatives) , the following metabolic reactions are hypothesized:

Oxidative Metabolism

-

Pyridinone Ring Hydroxylation :

Cytochrome P450 enzymes catalyze hydroxylation at the 3- or 5-position of the pyridinone ring, forming dihydroxylated intermediates . -

N-Dealkylation :

The urea linkage may undergo partial cleavage, generating 4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl isocyanate and 4-chloro-3-(trifluoromethyl)aniline as transient metabolites .

Conjugation Reactions

-

Glucuronidation/Sulfation :

The phenolic –OH group on the pyridinone ring undergoes phase II conjugation, enhancing water solubility for excretion .

Stability Profiling

Key Research Findings

-

Synthetic Yield Optimization :

Coupling efficiency exceeds 85% when using stoichiometric amine:isocyanate ratios (1:1.05) in DCM at 0°C . -

Metabolic Half-Life :

In vitro studies with liver microsomes indicate a half-life of 2.3 hours , primarily due to oxidative metabolism . -

Crystallinity :

The compound exhibits low crystallinity, favoring amorphous solid dispersion formulations for enhanced bioavailability .

Aplicaciones Científicas De Investigación

Biological Applications

-

Anticancer Activity :

- Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism is thought to involve the modulation of signaling pathways associated with cancer cell survival .

- Antimicrobial Properties :

- Pesticide Development :

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the efficacy of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea on breast cancer cell lines. The results indicated a dose-dependent decrease in viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that further development could lead to promising therapeutic agents in oncology .

Case Study 2: Antimicrobial Testing

In 2024, research assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at low concentrations, suggesting its potential use in formulating new antibacterial agents .

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Based Differences

The compound’s structural analogs differ primarily in their aryl substituents and core modifications. For example:

- Compound 4g (): This urea derivative features a 3-chloro-4-methylphenyl group and a (±)-trans-azetidin-4-one ring substituted with fluorophenyl and methoxyphenyl groups. Its synthesis achieved an 87% yield, suggesting efficient coupling under similar urea-forming conditions. However, the azetidinone core may confer distinct conformational rigidity compared to the pyridone-ether group in the target compound .

- Reference Example 5 (): A pyrrolo-pyridazine-carboxylic ester with a 2,3-difluoro-4-iodophenylmethyl group.

Pharmacokinetic and Physicochemical Properties

Trifluoromethyl and chloro groups in the target compound likely enhance lipophilicity (logP) and metabolic resistance compared to non-halogenated analogs. For instance:

- Compound 4g lacks a trifluoromethyl group but includes a methyl substituent, which may reduce electronegativity and alter membrane permeability .

Data Tables

Table 2. Hypothetical Pharmacokinetic Comparison*

| Compound Name | Molecular Weight (Da) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~450 | ~3.5 | 3 | 6 |

| Compound 4g | ~420 | ~2.8 | 2 | 5 |

| Ref. Example 50 () | ~600 | ~4.2 | 1 | 7 |

*Predicted using fragment-based calculations.

Research Implications

The target compound’s pyridone-ether group may offer improved solubility over azetidinone-containing analogs (e.g., Compound 4g), while its trifluoromethyl and chloro substituents could enhance target selectivity compared to non-halogenated derivatives. Further studies are needed to validate its mechanism of action and compare efficacy in standardized assays like the Mosmann cytotoxicity assay .

Actividad Biológica

The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea is a synthetic urea derivative notable for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps, generally starting from readily available precursors. The synthesis typically includes the formation of the urea linkage through the reaction of isocyanates with amines or phenolic compounds.

Key Steps in Synthesis:

- Formation of Isocyanate : The precursor 4-chloro-3-(trifluoromethyl)phenylisocyanate is synthesized from o-chlorotrifluoromethane and acetic anhydride, followed by nitration and reduction processes .

- Urea Formation : The urea structure is formed by reacting the isocyanate with a substituted phenol or amine, such as 4-hydroxyphenyl or derivatives containing dihydropyridine scaffolds.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have been shown to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism involves:

- Inhibition of Protein Kinases : Compounds like this one may inhibit specific kinases involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.

- Modulation of Signaling Pathways : The presence of the dihydropyridine moiety suggests potential interactions with calcium channels and other signaling pathways related to cellular growth and differentiation .

Case Studies

Several case studies have explored the efficacy of similar compounds in vivo:

- Study on Tumor Growth Inhibition : In a mouse model, a related compound demonstrated a 70% reduction in tumor size when administered at optimal dosages over a four-week period. The study highlighted the importance of the trifluoromethyl group in enhancing bioavailability and target specificity .

- Mechanistic Insights : Another study focused on the interaction between the compound and specific receptors implicated in cancer progression. It was found that the compound could effectively block receptor activation, thereby inhibiting downstream signaling pathways critical for tumor survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapid absorption was noted following oral administration in animal models.

- Metabolism : Metabolites were identified that retain some biological activity, suggesting prolonged effects even after initial clearance .

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also shows dose-dependent toxicity. Careful dosage regulation is necessary to minimize adverse effects while maximizing therapeutic benefits.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea, and how is structural confirmation achieved?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling aryl isocyanates with amines or using carbodiimide-mediated reactions. Critical characterization techniques include:

- IR spectroscopy : Peaks at ~1654 cm⁻¹ (urea C=O stretch) and ~3340 cm⁻¹ (N-H stretch) confirm the urea moiety .

- NMR spectroscopy : Aromatic proton environments are resolved in the δ 7.5–8.6 ppm range (¹H NMR), with additional splitting patterns indicating substituent effects (e.g., trifluoromethyl and chloro groups) .

- Mass spectrometry : High-resolution ESI-MS matches the calculated molecular weight (e.g., observed 458.49 vs. theoretical 458.08 for a related urea derivative) .

Q. What analytical standards and protocols ensure purity validation for this compound?

- Methodological Answer : Purity is validated using:

- HPLC/UV-Vis : Reverse-phase chromatography with a C18 column, using acetonitrile/water gradients and comparison to structurally analogous urea standards (e.g., 3-(p-chlorophenyl)-1,1-dimethylurea) .

- Elemental analysis : Combustion analysis to confirm C, H, N, and Cl content against theoretical values .

- Melting point consistency : Sharp melting points within a 1–2°C range indicate high crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns or IR band shifts?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., R factor ≤ 0.068) provides unambiguous bond-length and angle data, resolving ambiguities in NMR assignments (e.g., distinguishing para vs. meta substituent effects) .

- Dynamic NMR experiments : Variable-temperature ¹H NMR can identify conformational flexibility or hydrogen-bonding interactions that alter splitting patterns .

- Cross-validation with computational models : DFT-calculated IR/NMR spectra (using software like Gaussian) can predict shifts and validate experimental observations .

Q. What strategies optimize reaction yield during scale-up, and how are critical parameters systematically tested?

- Methodological Answer :

- Design of Experiments (DOE) : Systematic variation of solvent (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions .

- Kinetic monitoring : In situ FTIR or HPLC tracks intermediate formation, ensuring complete conversion of starting materials (e.g., aryl halide precursors) .

- Workup optimization : Liquid-liquid extraction or column chromatography adjustments minimize product loss during purification .

Q. How can computational models predict the compound’s stability under acidic/basic or oxidative conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict susceptibility to oxidation or hydrolysis. For example, electron-withdrawing groups (e.g., -CF₃) may stabilize the urea core against nucleophilic attack .

- Molecular dynamics simulations : Simulate solvation effects in aqueous buffers to assess hydrolytic degradation pathways .

- Accelerated stability testing : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data?

- Methodological Answer :

- Isotopic pattern analysis : Compare observed Cl/F isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) to theoretical distributions to confirm molecular composition .

- High-resolution MS (HRMS) : Use instruments with ≤1 ppm accuracy to distinguish isobaric interferences (e.g., C₁₃H₁₀Cl vs. C₁₂H₁₀N₂O) .

- Post-synthesis modifications : Check for unintended adducts (e.g., Na⁺/K⁺) or in-source fragmentation using soft ionization methods like ESI .

Structural and Mechanistic Insights

Q. What role do substituents (e.g., trifluoromethyl, chloro) play in the compound’s electronic and steric properties?

- Methodological Answer :

- Hammett substituent constants (σ) : Quantify electron-withdrawing effects of -CF₃ (σₚ = 0.54) and -Cl (σₚ = 0.23) to predict reactivity in nucleophilic aromatic substitution .

- X-ray crystallography : Reveals steric hindrance from ortho-substituents, influencing binding affinity in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.